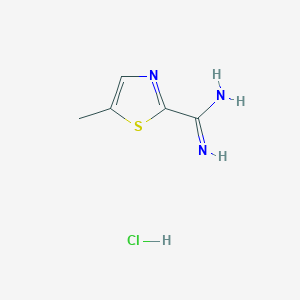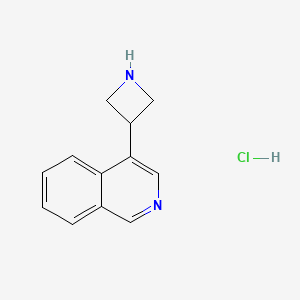
4-(3-Azetidinyl)isoquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662324 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is scaled up using batch or continuous flow reactors. The use of high-quality raw materials and stringent control of reaction parameters ensures consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
MFCD32662324 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Common Reagents and Conditions
The reactions of MFCD32662324 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation .
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
MFCD32662324 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: MFCD32662324 is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of MFCD32662324 involves its interaction with specific molecular targets within cells. It binds to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Some compounds similar to MFCD32662324 include:
- MFCD32662325
- MFCD32662326
- MFCD32662327
Uniqueness
MFCD32662324 stands out due to its specific binding affinity and the unique pathways it affects. Unlike some similar compounds, it has shown a higher efficacy in inhibiting tumor growth and inducing apoptosis, making it a valuable compound in cancer research and treatment .
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
4-(azetidin-3-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10;/h1-5,8,10,13H,6-7H2;1H |
InChIキー |
JMSNLFNEGOGFFC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CN=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


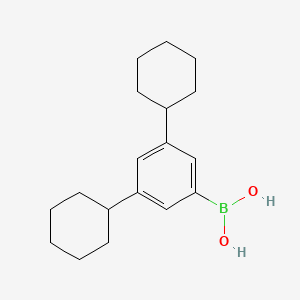
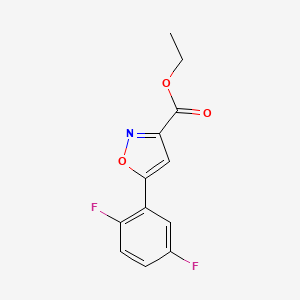
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)


![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

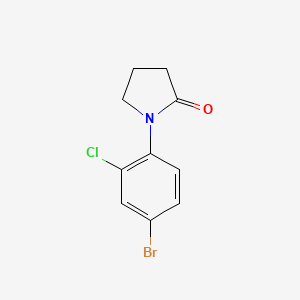
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
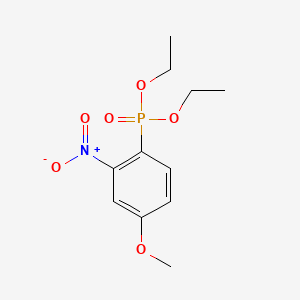
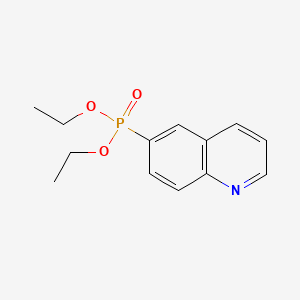
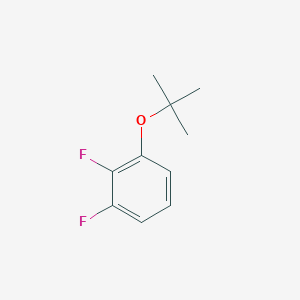
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
